molecular formula C21H24N2O3 B177744 Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate CAS No. 149648-70-4

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate

Cat. No.: B177744
CAS No.: 149648-70-4
M. Wt: 352.4 g/mol
InChI Key: JQQXWJUIUKNDMG-UHFFFAOYSA-N
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Description

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is a chemical compound with the molecular formula C21H24N2O3 and a molecular weight of 352.4 g/mol. It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate typically involves the reaction of piperazine derivatives with benzyl halides under specific conditions. One common method includes the use of ethyl chloroformate and benzylamine as starting materials, followed by a series of reactions involving protection and deprotection steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl groups can be replaced by other substituents using appropriate nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring in the compound allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate can be compared with other piperazine derivatives such as:

    Ethyl 1,4-dibenzylpiperazine-2-carboxylate: Similar structure but lacks the oxo group, which may result in different biological activities.

    1,4-Dibenzylpiperazine: A simpler derivative without the ester and oxo groups, used in different chemical and biological contexts.

    N-Boc-piperazine: A protected form of piperazine used in peptide synthesis and other organic reactions.

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-26-21(25)19-20(24)23(16-18-11-7-4-8-12-18)14-13-22(19)15-17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQXWJUIUKNDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N,N′-dibenzylethylenediamine (14.12 mL, 60.2 mmol) in acetonitrile (100 mL) was added diethyl bromomalonate (5.14 mL, 30.1 mmol), and the mixture was heated with an oil bath at 90° C. (reflux) for 7 hours. The solvent was evaporated to provide a residue that was dissolved in 1 M NaOH (aqueous), and the mixture was extracted with ethyl acetate twice, dried over Na2SO4, and the solvent was evaporated. The crude mixture was purified by silica gel chromatography (Analogix IntelliFlash 280, SF40-150) eluting with 15%-30% ethyl acetate/hexanes to afford the title compound. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.38-7.20 (m, 10H), 4.54 (dd, J=15.0, 154.2, 2H), 4.20-4.10 (m, 2H), 4.03 (q, J=7.1, 1H), 3.96 (s, 1H), 3.61 (dd, J=13.5, 41.7, 2H), 3.27-3.14 (m, 2H), 3.05-2.95 (m, 1H), 2.60-2.52 (m, 1H), 1.23 (t, J=7.1, 3H); MS (ESI+) m/z 353.0 (M+H)+.
Quantity
14.12 mL
Type
reactant
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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